molecular formula C7H10ClNO B2968058 5-Azaspiro[2.4]heptane-5-carbonyl chloride CAS No. 2289975-89-7

5-Azaspiro[2.4]heptane-5-carbonyl chloride

Cat. No.: B2968058
CAS No.: 2289975-89-7
M. Wt: 159.61
InChI Key: IORACNZASRTVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azaspiro[2.4]heptane-5-carbonyl chloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-5-carbonyl chloride typically involves the reaction of a spirocyclic amine with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) to introduce the carbonyl chloride group into the spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Azaspiro[2.4]heptane-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The spirocyclic structure provides a unique spatial arrangement that can interact with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-5-carboxylic acid
  • 5-Azaspiro[2.4]heptane-5-methanol
  • 5-Azaspiro[2.4]heptane-5-amine

Uniqueness

5-Azaspiro[2.4]heptane-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

5-azaspiro[2.4]heptane-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c8-6(10)9-4-3-7(5-9)1-2-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORACNZASRTVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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